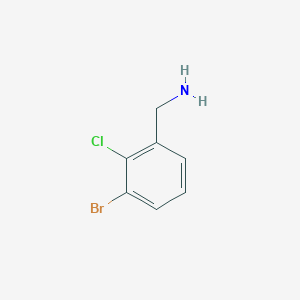

(3-Bromo-2-chlorophenyl)methanamine

Description

(3-Bromo-2-chlorophenyl)methanamine is a halogenated aromatic amine with the molecular formula C₇H₇BrClN and a molecular weight of 220.5 g/mol (calculated). This compound features a benzene ring substituted with bromine at position 3 and chlorine at position 2, with a methanamine group (-CH₂NH₂) attached to the aromatic ring.

Properties

IUPAC Name |

(3-bromo-2-chlorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHAIHXQAESJVGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044256-91-8 | |

| Record name | (3-bromo-2-chlorophenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2-chlorophenyl)methanamine typically involves the halogenation of a phenylmethanamine precursor. One common method is the bromination of 2-chlorophenylmethanamine using bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position .

Industrial Production Methods

Industrial production of this compound may involve multi-step processes, including halogenation and amination reactions. These processes are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2-chlorophenyl)methanamine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, which facilitate the replacement of halogen atoms.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylmethanamines, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

(3-Bromo-2-chlorophenyl)methanamine has several scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

Biological Studies: It is used in studies to understand the interactions of halogenated amines with biological systems.

Mechanism of Action

The mechanism of action of (3-Bromo-2-chlorophenyl)methanamine involves its interaction with specific molecular targets. The halogen atoms on the phenyl ring can influence the compound’s reactivity and binding affinity to various receptors or enzymes. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Positional Isomers: (3-Bromo-5-chlorophenyl)methanamine

- Structure : Chlorine at position 5 instead of 2.

- Molecular Formula : C₇H₇BrClN.

- Molecular Weight : 220.5 g/mol (identical to the target compound).

- Key Differences :

- The chlorine atom at position 5 reduces steric hindrance near the amine group compared to position 2.

- Electronic effects differ: The 5-chloro substituent exerts a weaker inductive electron-withdrawing effect due to its distal position relative to the amine.

- Applications : Positional isomers are often explored in drug discovery to optimize binding affinity and metabolic stability .

Halogen-Substituted Analogs: (3-Bromo-2-fluorophenyl)methanamine

- Structure : Fluorine replaces chlorine at position 2.

- Molecular Formula : C₇H₇BrFN.

- Molecular Weight : 204.04 g/mol.

- Reduced molecular weight (204.04 vs. 220.5) impacts physical properties like boiling point and solubility. Hydrochloride Salt: The hydrochloride derivative (CAS 1177559-63-5) shows improved water solubility, a common strategy for enhancing bioavailability .

Methyl-Substituted Derivatives: N-(3-Bromo-2-methylphenyl)carboxamide

- Structure : Methyl group replaces chlorine at position 2.

- Molecular Formula : C₁₃H₁₁BrN₂O₂.

- Key Differences: The methyl group is electron-donating, increasing electron density on the aromatic ring and altering reactivity in electrophilic substitution reactions.

Complex Aromatic Systems: (5-Bromo-2-methoxyphenyl)(3-bromophenyl)methanamine

- Structure : Two aromatic rings linked via a methanamine group, with bromine and methoxy substituents.

- Molecular Formula: C₁₄H₁₃Br₂NO.

- Molecular Weight : 371.07 g/mol.

- Key Differences :

Data Tables

Table 1. Structural and Physical Properties Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |

|---|---|---|---|---|

| (3-Bromo-2-chlorophenyl)methanamine | C₇H₇BrClN | 220.5 | Br (3), Cl (2) | Not provided |

| (3-Bromo-5-chlorophenyl)methanamine | C₇H₇BrClN | 220.5 | Br (3), Cl (5) | 917388-35-3 |

| (3-Bromo-2-fluorophenyl)methanamine | C₇H₇BrFN | 204.04 | Br (3), F (2) | 261723-28-8 |

| (5-Bromo-2-methoxyphenyl)(3-bromophenyl)methanamine | C₁₄H₁₃Br₂NO | 371.07 | Br (5,3), OCH₃ (2) | Not provided |

Table 2. Solubility and Stability Trends

Research Implications

- Drug Design : Substitution patterns (e.g., F vs. Cl) fine-tune electronic properties for target binding .

- Material Science : Planar conformations in methyl derivatives suggest utility in crystalline materials .

- Agricultural Chemistry : Methanamine derivatives influence plant processes (e.g., germination), though specific data on the target compound is needed .

Biological Activity

(3-Bromo-2-chlorophenyl)methanamine is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other therapeutic properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound this compound features a bromine and chlorine atom on the phenyl ring, which can influence its biological interactions. The presence of these halogens can enhance the compound's ability to engage in hydrogen bonding and halogen bonding with biological macromolecules, potentially modulating enzyme activities or receptor functions.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Antimicrobial Activity : The compound has been investigated for its effectiveness against various pathogens, including bacteria and fungi.

- Anticancer Properties : Preliminary studies suggest potential as an anticancer agent, although detailed mechanisms remain to be elucidated.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has shown activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various assays. In vitro studies have indicated that it can inhibit the proliferation of cancer cells.

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the effects of this compound on several cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results : The compound exhibited dose-dependent cytotoxicity, with IC50 values as follows:

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 25 |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.

- Cell Cycle Arrest : It is hypothesized to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may contribute to its cytotoxic effects on cancer cells.

Research Findings

Various studies have focused on optimizing the structure of similar compounds to enhance their biological activity. For instance, modifications to the substituents on the phenyl ring have been shown to significantly affect potency against specific targets.

Table 3: Structure-Activity Relationship Studies

| Compound | Modification | Activity |

|---|---|---|

| Compound A | Added trifluoromethyl group | Enhanced |

| Compound B | Removed chlorine | Reduced |

| Compound C | Increased hydrophobicity | Improved |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.